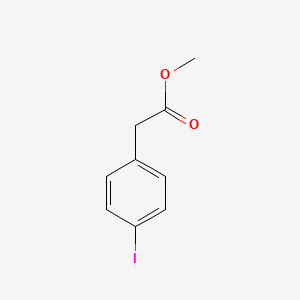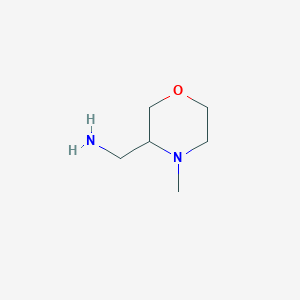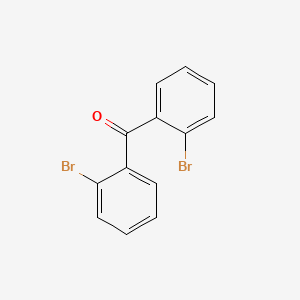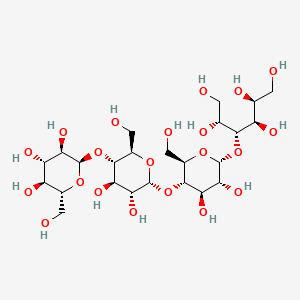
Maltotetraitol
説明
Maltotetraitol (also known as maltotriose) is a disaccharide consisting of four glucose molecules linked by glycosidic bonds. It is found in many plant-based foods, and is an important source of energy for humans and other organisms. Maltotetraitol is also used in a variety of biotechnological applications, such as the production of biofuels, food additives, and pharmaceuticals. In
科学的研究の応用
Binding Mechanisms in Proteins
Maltotetraitol, when studied in relation to the maltose-binding protein (MBP) of Escherichia coli, has shown distinct binding behaviors. It binds to MBP in a manner that does not induce the global conformational change typically observed with other ligands like maltose. This behavior is critical in understanding the physiological inactivity of certain ligand-MBP complexes, as it prevents proper interaction with the inner membrane-associated transporter complex (Hall et al., 1997).
Impact on Digestive Enzymes
Maltotetraitol has been studied for its interaction with human digestive enzymes. It exhibits competitive inhibition of alpha-amylase, suggesting a potential role in modifying digestive processes. Notably, maltitol, maltotriitol, and maltotetraitol were not hydrolyzed by these enzymes, indicating a reduced or absent capacity for hydrolysis compared to their non-reduced counterparts (Würsch & del Vedovo, 1981).
Structural Studies of Protein-Ligand Complexes
Maltotetraitol has been crucial in the study of protein-ligand interactions, particularly in the maltodextrin/maltose-binding protein. Its binding in the 'open' and 'closed' forms of the protein has provided insights into the versatility and flexibility of protein structures and ligand adaptation. The reduced sugars in these studies, including maltotetraitol, have highlighted distinct modes of ligand binding and their functional implications (Duan et al., 2001).
作用機序
Target of Action
Maltotetraitol primarily targets the maltose-binding protein of Escherichia coli . This protein is an initial receptor for bacterial ABC-type active transport and chemotaxis . It consists of two globular domains separated by a groove where the ligand, in this case, Maltotetraitol, is bound and enclosed by an inter-domain rotation .
Mode of Action
Maltotetraitol interacts with its target, the maltose-binding protein, in a specific manner. The crystal structures of the protein complexed with Maltotetraitol have been determined in both “closed” and “open” forms . In the closed structures, Maltotetraitol is buried in the groove and bound by both domains of the protein. One domain mainly involves hydrogen-bonding interactions, and the other domain primarily involves non-polar interactions with aromatic side-chains . In the open structures, Maltotetraitol is bound almost exclusively to the domain rich in aromatic residues .
Biochemical Pathways
It is known that maltotetraitol binds to the maltose-binding protein, which plays a crucial role in the active transport and chemotaxis in bacteria
Pharmacokinetics
As a biochemical reagent, it is primarily used in research settings
Result of Action
The molecular and cellular effects of Maltotetraitol’s action are primarily observed in its interaction with the maltose-binding protein. This interaction can potentially influence the protein’s role in active transport and chemotaxis in bacteria . .
Action Environment
The action environment of Maltotetraitol is typically a research setting, where it is used as a biochemical reagent . Environmental factors that could influence Maltotetraitol’s action, efficacy, and stability include the conditions under which the experiments are conducted, such as temperature, pH, and the presence of other substances.
特性
IUPAC Name |
(2S,3R,4R,5R)-4-[(2R,3R,4R,5S,6R)-5-[(2R,3R,4R,5S,6R)-3,4-dihydroxy-6-(hydroxymethyl)-5-[(2R,3R,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxyoxan-2-yl]oxy-3,4-dihydroxy-6-(hydroxymethyl)oxan-2-yl]oxyhexane-1,2,3,5,6-pentol | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H44O21/c25-1-6(30)11(32)19(7(31)2-26)43-23-17(38)14(35)21(9(4-28)41-23)45-24-18(39)15(36)20(10(5-29)42-24)44-22-16(37)13(34)12(33)8(3-27)40-22/h6-39H,1-5H2/t6-,7+,8+,9+,10+,11+,12+,13-,14+,15+,16+,17+,18+,19+,20+,21+,22+,23+,24+/m0/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LUAHEUHBAZYUOI-KVXMBEGHSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C(C1C(C(C(C(O1)OC2C(OC(C(C2O)O)OC3C(OC(C(C3O)O)OC(C(CO)O)C(C(CO)O)O)CO)CO)O)O)O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C([C@@H]1[C@H]([C@@H]([C@H]([C@H](O1)O[C@@H]2[C@H](O[C@@H]([C@@H]([C@H]2O)O)O[C@@H]3[C@H](O[C@@H]([C@@H]([C@H]3O)O)O[C@H]([C@@H](CO)O)[C@@H]([C@H](CO)O)O)CO)CO)O)O)O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H44O21 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
668.6 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Maltotetraitol | |
CAS RN |
66767-99-5 | |
| Record name | Maltotetraitol | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0066767995 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | MALTOTETRAITOL | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/N6KU59R2R5 | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Q & A
Q1: How does Maltotetraitol interact with the maltose-binding protein (MBP), and what are the downstream effects of this interaction?
A1: Maltotetraitol binds to MBP, a receptor involved in bacterial active transport and chemotaxis, in a distinct mode termed the "B mode" or "middle mode" [, , , ]. Unlike maltose or maltotetraose, which bind in the "R mode" or "end-on" mode and induce a closure of the two MBP lobes, Maltotetraitol binding does not lead to this conformational change [, , , ]. This lack of closure prevents the Maltotetraitol-MBP complex from interacting properly with the membrane-associated transporter complex, ultimately rendering Maltotetraitol unable to be transported across the cytoplasmic membrane [, , ].
Q2: Can you elaborate on the structural features of the Maltotetraitol-MBP complex in both the "open" and "closed" forms?
A2: Crystallographic studies provide insights into these structures. In the "closed" form, Maltotetraitol occupies the groove between the two domains of MBP. One domain primarily interacts with Maltotetraitol through hydrogen bonding, while the other mainly engages in non-polar interactions involving aromatic residues [, ]. Conversely, in the "open" form, where the two domains are further apart, Maltotetraitol primarily interacts with the domain rich in aromatic residues [, , ]. This "open" conformation, observed with both Maltotetraitol and cyclodextrin, disrupts the MBP's functionality in both active transport and chemotaxis [, ].
Q3: How does Maltotetraitol compare to other malto-oligosaccharides in terms of its effect on human digestive enzymes?
A3: Maltotetraitol, unlike maltotriose and maltotetraose, does not act as a substrate for human salivary α-amylase []. Additionally, while maltotriitol is hydrolyzed by small intestine maltases at a rate comparable to maltotriose, Maltotetraitol shows a much lower hydrolysis rate []. Notably, Maltotetraitol demonstrates weak inhibitory effects on these enzymes []. Interestingly, Maltotetraitol does not inhibit fungal glucoamylase, unlike maltitol, which exhibits strong competitive inhibition [].
Q4: Are there alternative substrates for studying MBP interactions?
A5: Yes, researchers have explored other modified sugars like maltotriitol, which, like Maltotetraitol, are not transported by the wild-type transporter []. Structural studies with these analogs have revealed that the binding site accommodates the glucitol residue in a distinct subsite not utilized by linear maltooligosaccharides []. This finding further emphasizes the flexibility of MBP in accommodating diverse ligands through various binding modes, even if only one mode is functionally active [, ].
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。




![5-Isopropyl-3-(methoxycarbonyl)-2H-cyclohepta[b]furan-2-one](/img/structure/B1588522.png)
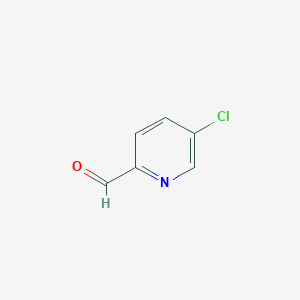
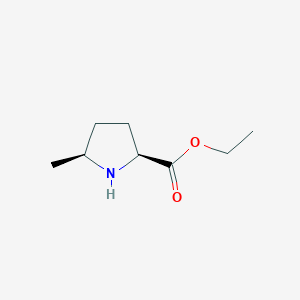
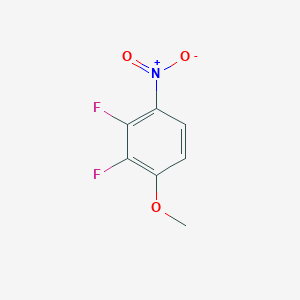
![1-[Bis(trifluoromethanesulfonyl)methyl]-2,3,4,5,6-pentafluorobenzene](/img/structure/B1588527.png)
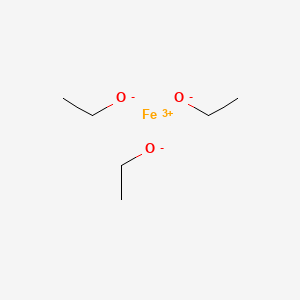

![(4aS,6aR,6aS,6bR,10S,12aR,14bR)-10-[(2S,3R,4S,5S)-4,5-dihydroxy-3-[(2R,3R,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxyoxan-2-yl]oxy-2,2,6a,6b,9,9,12a-heptamethyl-1,3,4,5,6,6a,7,8,8a,10,11,12,13,14b-tetradecahydropicene-4a-carboxylic acid](/img/structure/B1588531.png)

![Methyl 2-(11-oxo-6,11-dihydrodibenzo[b,e]oxepin-2-yl)acetate](/img/structure/B1588535.png)
